molecular formula C22H20FN3O3S B12041183 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12041183
M. Wt: 425.5 g/mol
InChI Key: SOUUXYADTPUSOT-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a fluorine atom on the benzothiazole ring, which imparts unique chemical and biological properties. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with a suitable quinoline derivative. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and substituted benzothiazole derivatives. These products can exhibit different biological activities and can be further modified for specific applications .

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of the benzothiazole and quinoline moieties, which imparts a distinct set of chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a promising candidate for further development in various scientific and industrial applications .

Properties

Molecular Formula

C22H20FN3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C22H20FN3O3S/c1-2-3-6-11-26-16-8-5-4-7-14(16)19(27)18(21(26)29)20(28)25-22-24-15-10-9-13(23)12-17(15)30-22/h4-5,7-10,12,27H,2-3,6,11H2,1H3,(H,24,25,28)

InChI Key

SOUUXYADTPUSOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O

Origin of Product

United States

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